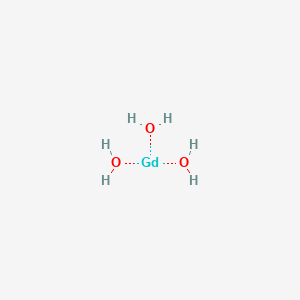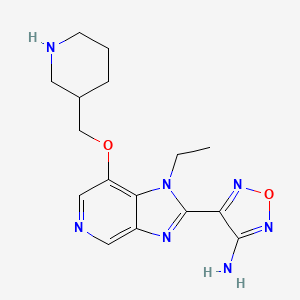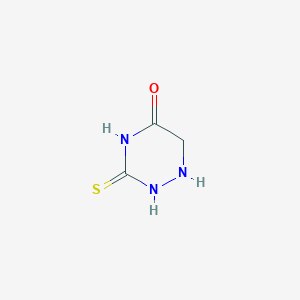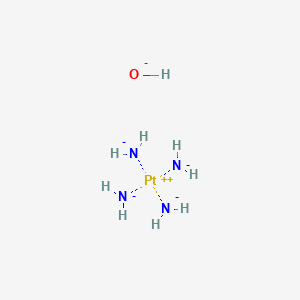
gadolinium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium trihydrate is a compound consisting of gadolinium ions coordinated with three water molecules. Gadolinium is a rare-earth element with the atomic number 64 and is known for its unique magnetic and optical properties. The trihydrate form is commonly used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium trihydrate can be synthesized through several methods. One common approach involves the reaction of gadolinium oxide with water under controlled conditions. The reaction typically proceeds as follows:
Gd2O3+3H2O→2Gd(OH)3
The resulting gadolinium hydroxide can then be dehydrated to form gadolinium trihydrate.
Industrial Production Methods
In industrial settings, gadolinium trihydrate is often produced through the extraction of gadolinium from its ores, followed by purification and hydration processes. The ore is first dissolved in acid, and gadolinium is precipitated out using a suitable reagent. The precipitate is then washed and hydrated to obtain gadolinium trihydrate.
Chemical Reactions Analysis
Types of Reactions
Gadolinium trihydrate undergoes various chemical reactions, including:
Oxidation: Gadolinium can be oxidized to form gadolinium oxide.
Reduction: Gadolinium trihydrate can be reduced to metallic gadolinium under specific conditions.
Substitution: Gadolinium ions can be substituted with other metal ions in coordination complexes.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligands such as EDTA or DTPA in aqueous solutions.
Major Products
Oxidation: Gadolinium oxide.
Reduction: Metallic gadolinium.
Substitution: Various gadolinium coordination complexes.
Scientific Research Applications
Gadolinium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other gadolinium compounds.
Biology: Employed in the study of biological systems due to its paramagnetic properties.
Medicine: Widely used in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Utilized in the production of phosphors for color television tubes and in the manufacturing of electronic devices.
Mechanism of Action
The mechanism by which gadolinium trihydrate exerts its effects is primarily through its paramagnetic properties. In MRI, gadolinium ions enhance the contrast of images by shortening the relaxation times of nearby hydrogen nuclei. This effect is achieved through the interaction of gadolinium’s unpaired electrons with the magnetic field, which influences the relaxation processes of the hydrogen nuclei.
Comparison with Similar Compounds
Similar Compounds
- Europium trihydrate
- Terbium trihydrate
- Dysprosium trihydrate
Uniqueness
Gadolinium trihydrate is unique due to its high magnetic moment and stability in aqueous solutions. Compared to europium and terbium trihydrates, gadolinium trihydrate has a higher magnetic susceptibility, making it more effective in applications requiring strong paramagnetic properties. Additionally, gadolinium’s ability to form stable complexes with various ligands enhances its versatility in scientific and industrial applications.
Properties
Molecular Formula |
GdH6O3 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
gadolinium;trihydrate |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2 |
InChI Key |
DJPPPXFYESMHJX-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)


![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)




